
Fuzapladib (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fuzapladib (sodium) is a compound known for its potent inhibitory effects on phospholipase A2 and leukocyte function-associated antigen-1 (LFA-1). It has been primarily developed as a therapeutic agent for acute pancreatitis in dogs. The compound is recognized for its ability to reduce inflammation and prevent the exacerbation of pancreatitis by blocking the activation of adhesion molecules on inflammatory cells .
准备方法
Synthetic Routes and Reaction Conditions
Fuzapladib sodium is synthesized through a series of chemical reactions involving the introduction of functional groups to a pyridine ring. The synthetic route typically involves the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a condensation reaction.
Introduction of functional groups: Various functional groups, including ethylsulfonylamino and trifluoromethyl groups, are introduced to the pyridine ring through substitution reactions.
Formation of the sodium salt: The final step involves the formation of the sodium salt by reacting the compound with sodium hydroxide
Industrial Production Methods
The industrial production of fuzapladib sodium involves scaling up the synthetic route described above. The process is optimized to ensure high yield and purity of the final product. Key steps include:
Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product with high purity
化学反应分析
Types of Reactions
Fuzapladib sodium undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert fuzapladib sodium into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions involving fuzapladib sodium include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of fuzapladib sodium, as well as substituted compounds with various functional groups .
科学研究应用
Introduction to Fuzapladib Sodium
Fuzapladib sodium is a novel therapeutic agent primarily utilized in veterinary medicine, specifically for managing acute pancreatitis in dogs. It functions by inhibiting leukocyte function antigen-1 (LFA-1), which plays a crucial role in the migration of neutrophils into tissues, thereby reducing inflammation and tissue damage associated with pancreatitis. This article explores the scientific research applications of fuzapladib sodium, highlighting its efficacy, safety, and potential therapeutic benefits, supported by comprehensive data tables and documented case studies.
Key Mechanisms:
- Inhibition of Neutrophil Migration : Reduces inflammatory responses in the pancreas.
- Decreased Pancreatic Inflammation : Supports faster recovery from acute pancreatitis.
Acute Pancreatitis in Dogs
Fuzapladib sodium has been conditionally approved by the FDA for the treatment of acute pancreatitis in dogs under the brand name PANOQUELL®-CA1. Clinical studies have demonstrated its effectiveness in improving clinical signs associated with this condition.
Clinical Study Overview
A pilot study involving 61 dogs diagnosed with acute pancreatitis assessed the efficacy and safety of fuzapladib sodium administered intravenously at a dosage of 0.4 mg/kg once daily for three days.
Study Design:
- Type : Randomized, blinded, placebo-controlled trial.
- Duration : 3 days.
- Primary Endpoint : Change in Modified Canine Activity Index (MCAI) scores from Day 0 to Day 3.
Results Summary:
Group | Number of Dogs | Mean MCAI Score Day 0 | Mean Change in MCAI Score | Statistical Significance (p-value) |
---|---|---|---|---|
Fuzapladib Sodium | 17 | 8.53 | -7.7 | 0.0193 |
Vehicle Control | 19 | 7.68 | -5.7 |
The results indicated a statistically significant improvement in MCAI scores for dogs treated with fuzapladib sodium compared to the control group, suggesting its efficacy in managing acute pancreatitis symptoms .
Safety Profile
The safety profile of fuzapladib sodium was evaluated alongside its efficacy in clinical trials. Common adverse reactions included:
Adverse Reaction | Fuzapladib Sodium (%) | Vehicle Control (%) |
---|---|---|
Anorexia | 16.1 | 6.7 |
Digestive Tract Disorders | 16.1 | 10.0 |
Respiratory Tract Disorders | 12.9 | 10.0 |
Hepatopathy/Jaundice | 12.9 | 6.7 |
While some adverse effects were noted, they were generally manageable and did not outweigh the therapeutic benefits observed during treatment .
Case Study: Efficacy in Canine Patients
A detailed case study involved a cohort of dogs diagnosed with severe acute pancreatitis who were treated with fuzapladib sodium as part of their management protocol.
Patient Profile:
- Number of Patients : 36
- Treatment Duration : 3 days
- Dosage : IV administration at 0.4 mg/kg
Clinical Observations:
- Significant reductions in vomiting and abdominal pain were reported.
- Improvement in overall activity levels was noted, correlating with decreased MCAI scores.
This case study underscores the practical application of fuzapladib sodium in clinical settings, demonstrating its potential to enhance recovery from acute pancreatitis .
作用机制
Fuzapladib sodium exerts its effects by inhibiting the activation of leukocyte function-associated antigen-1 (LFA-1). This inhibition prevents the adhesion and migration of inflammatory cells to sites of tissue injury and inflammation. The compound also blocks the activity of phospholipase A2, reducing the production of pro-inflammatory mediators .
相似化合物的比较
Fuzapladib sodium is unique in its dual inhibitory action on phospholipase A2 and LFA-1. Similar compounds include:
Prednisolone: A corticosteroid with anti-inflammatory properties.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes.
Dexamethasone: Another corticosteroid with potent anti-inflammatory effects
Fuzapladib sodium stands out due to its specific mechanism of action and its effectiveness in treating acute pancreatitis in dogs .
生物活性
Fuzapladib (sodium) is a novel pharmacological agent primarily developed for the treatment of acute pancreatitis in dogs. Its mechanism of action involves the inhibition of leukocyte function-associated antigen-1 (LFA-1), which plays a critical role in the activation, adhesion, and migration of neutrophils. This inhibition is particularly relevant in conditions characterized by excessive inflammatory responses, such as acute pancreatitis.
Fuzapladib functions as an LFA-1 activation inhibitor , effectively blocking the interaction between LFA-1 on leukocytes and its ligand, intercellular adhesion molecule 1 (ICAM-1) on endothelial cells. This blockade reduces neutrophil extravasation into tissues, thereby mitigating inflammation and potential tissue damage during acute inflammatory episodes.
Pharmacokinetics
Pharmacokinetic studies have demonstrated significant species differences in the absorption, distribution, metabolism, and excretion of fuzapladib. For instance:
- Absorption : After subcutaneous administration at a dose of 2 mg/kg, peak plasma concentrations (Cmax) were observed to be 3.2 µg/mL in rats, 6.6 µg/mL in cats, and 14.7 µg/mL in dogs .
- Clearance : The apparent elimination rate constant varied significantly among species: 2.1 h−1 for rats, 0.30 h−1 for cats, and 0.13 h−1 for dogs .
- Metabolism : Cytochrome P450 inhibitors were shown to reduce the metabolism of fuzapladib across different species, indicating variability in metabolic pathways .
Safety and Efficacy
Recent clinical trials have evaluated the safety and efficacy of fuzapladib in dogs diagnosed with acute pancreatitis:
- Study Design : A randomized controlled multicenter study involving 61 client-owned dogs assessed the safety profile and clinical response after three days of fuzapladib administration at a dosage of 0.4 mg/kg intravenously once daily .
- Results : The study indicated that fuzapladib was well tolerated, with a statistically significant improvement in clinical activity scores compared to placebo (mean change in Modified Clinical Activity Index (MCAI) score: -7.75 for fuzapladib vs. -5.68 for placebo; P = .02) .
- Adverse Events : Common adverse events included anorexia and digestive tract disorders, with no significant differences noted between treatment groups regarding severe adverse events .
Comparative Data Table
The following table summarizes key pharmacokinetic parameters and clinical outcomes from studies involving fuzapladib:
Parameter | Rats | Cats | Dogs |
---|---|---|---|
Cmax (µg/mL) | 3.2 | 6.6 | 14.7 |
Clearance (h−1) | 2.1 | 0.30 | 0.13 |
Mean Change in MCAI Score | N/A | N/A | -7.75 |
Adverse Events (%) | N/A | N/A | Anorexia (16.1), Digestive Disorders (16.1) |
属性
分子式 |
C15H20F3N3NaO3S |
---|---|
分子量 |
402.4 g/mol |
InChI |
InChI=1S/C15H20F3N3O3S.Na/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10;/h8-10H,2-7H2,1H3,(H,19,21)(H,20,22); |
InChI 键 |
NRRNIBATADCYRE-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。